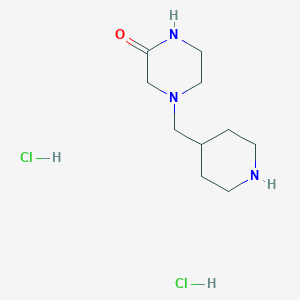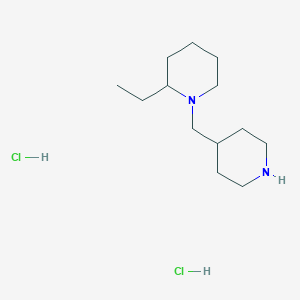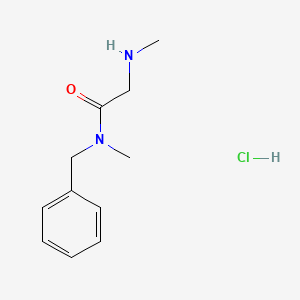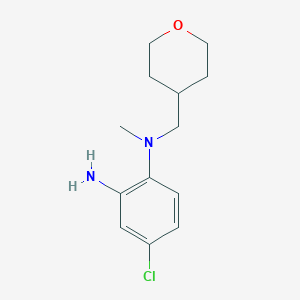
4-(4-Piperidinylmethyl)-2-piperazinone dihydrochloride
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . For a similar compound, 4-Piperidinopiperidine, the empirical formula is C10H20N2 .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
For a similar compound, 4-Piperidinemethanol, the empirical formula is C6H13NO . Another similar compound, 4-Piperidinopiperidine, has a melting point of 64-66 °C .
Scientific Research Applications
Chemical Synthesis
- Synthesis of Piperazinone Derivatives : The compound has been used in the synthesis of various piperazinone derivatives. For example, Tsizin et al. (1986) reported the formation of 1-alkyl(aralkyl)-4-acyl-2-piperazinones using a selective acylation process (Tsizin, Sergovskaya, & Chernyak, 1986).
Pharmacological Research
- Investigation of Antihypertensive Activity : Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluated their antihypertensive activity (Clark et al., 1983).
- Development of Dual Antihypertensive Agents : Marvanová et al. (2016) created 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, intended as potential dual antihypertensive agents (Marvanová et al., 2016).
Antimicrobial and Anti-inflammatory Research
- Antimicrobial and Anti-inflammatory Properties : Al-Omar et al. (2010) synthesized derivatives involving piperazinone and evaluated them for antimicrobial and anti-inflammatory activities (Al-Omar et al., 2010).
- Evaluation as Anti-inflammatory Agents : Geronikaki et al. (2003) assessed 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine, for their anti-inflammatory properties (Geronikaki et al., 2003).
Conformational Analysis and Drug Design
- Use in Drug Design : Hansen et al. (1999) focused on the chemistry of 2-piperazinones for restricting the conformational freedom in the design of growth hormone secretagogues (Hansen et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(piperidin-4-ylmethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10-8-13(6-5-12-10)7-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDWBMPJDVWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)




![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)

![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
